molecular formula C17H21N3O3 B5513512 4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one

4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one

Cat. No. B5513512
M. Wt: 315.37 g/mol
InChI Key: KAMCJUDASRQACC-KRWDZBQOSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones typically involves multi-step chemical processes including ring-opening, cyclization, substitution, and condensation reactions. For instance, Wu et al. synthesized a similar compound by a series of chemical reactions including ring-opening, cyclization, and substitution, highlighting the complexity and the meticulous conditions required for such syntheses (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of quinazolinones is typically confirmed through spectroscopic methods such as NMR, MS, and FT-IR, and validated through X-ray crystallography. The geometrical parameters and molecular structure are often optimized using density functional theory (DFT) calculations. This approach was used by Wu et al., who confirmed the structure of their synthesized compound through X-ray diffraction and DFT calculations, providing insights into the molecular geometry and electronic structure (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, contributing to their versatility in chemical synthesis and pharmaceutical applications. These reactions include cyclizations, substitutions, and interactions with proteins as observed in molecular docking studies. The chemical properties of these compounds can be tailored by modifying their molecular structure, leading to different biological activities and interactions with biological targets (Wu et al., 2022).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties can be determined through analytical techniques like spectroscopy and crystallography. The single-crystal structure analysis provides insights into the compound’s stability and reactivity (Wu et al., 2022).

Chemical Properties Analysis

The chemical properties of quinazolinones, such as acidity, basicity, and reactivity, are largely influenced by their molecular structure. The presence of functional groups like the hydroxyl and carbonyl groups significantly affects these properties. These groups can participate in various chemical reactions, making quinazolinones valuable intermediates in organic synthesis and medicinal chemistry (Wu et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with in the body. Many quinazolinone derivatives have been found to have biological activity, including antibacterial, antifungal, and anticancer activities .

Future Directions

The development of new quinazolinone derivatives with improved properties and activities is an active area of research. Future directions could include the synthesis of new derivatives and the investigation of their biological activities .

properties

IUPAC Name

4-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-16(2)10-20(9-8-17(16,3)23)14(21)13-11-6-4-5-7-12(11)18-15(22)19-13/h4-7,23H,8-10H2,1-3H3,(H,18,19,22)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMCJUDASRQACC-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)C(=O)C2=NC(=O)NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)C(=O)C2=NC(=O)NC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-1H-quinazolin-2-one

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